molecular formula C18H19FN4O4 B2878432 N-(benzo[d][1,3]dioxol-5-yl)-3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carboxamide CAS No. 2034320-00-6

N-(benzo[d][1,3]dioxol-5-yl)-3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carboxamide

Cat. No.: B2878432
CAS No.: 2034320-00-6
M. Wt: 374.372
InChI Key: QVQJOSBKYNRTBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(benzo[d][1,3]dioxol-5-yl)-3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carboxamide is a structurally complex small molecule featuring three distinct pharmacophoric elements:

A pyrrolidine-1-carboxamide scaffold, which provides conformational rigidity and hydrogen-bonding capacity.

A 6-ethyl-5-fluoropyrimidin-4-yloxy substituent, contributing electronic and steric effects critical for target interactions.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN4O4/c1-2-13-16(19)17(21-9-20-13)27-12-5-6-23(8-12)18(24)22-11-3-4-14-15(7-11)26-10-25-14/h3-4,7,9,12H,2,5-6,8,10H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVQJOSBKYNRTBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)NC3=CC4=C(C=C3)OCO4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d][1,3]dioxol-5-yl)-3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies and patents.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A benzo[d][1,3]dioxole moiety, known for its pharmacological properties.
  • A pyrrolidine core linked to a carboxamide group.
  • A fluoropyrimidine component that enhances its biological activity.

Antiviral Activity

Research has indicated that compounds related to benzo[d][1,3]dioxole have shown promising antiviral properties. For instance, a study highlighted the synthesis of similar compounds that exhibited inhibitory effects against HIV-1. The most active compound in that study had an IC50 value of 0.06 μM, comparable to established drugs like nevirapine .

Table 1: Antiviral Activity Comparison

CompoundIC50 (μM)CC50 (μM)Remarks
Nevirapine0.04>200Standard HIV inhibitor
Compound 5b0.0696.23High potency against HIV-1
Compound 5cNot specifiedNot specifiedSimilar structure, potential activity

These findings suggest that the target compound may possess similar or enhanced antiviral properties due to its structural similarities.

Anticancer Activity

The compound's potential in cancer therapy is also noteworthy. Research on fluorinated pyrimidines has demonstrated antiproliferative effects against various cancer cell lines, including breast and colon cancers . The mechanism of action is believed to involve interference with DNA synthesis and repair processes.

Table 2: Anticancer Activity Overview

Cell LineCompound TestedIC50 (μM)Mechanism
Breast CancerN-(benzo[d][1,3]dioxol-5-yl)-3-(...)Not specifiedDNA synthesis inhibition
Colon CancerN-(benzo[d][1,3]dioxol-5-yl)-3-(...)Not specifiedDNA repair interference

Mechanistic Insights

The proposed mechanisms for the biological activities of the compound include:

  • Inhibition of Reverse Transcriptase : Similar compounds have shown efficacy as reverse transcriptase inhibitors, suggesting that this compound could function similarly.
  • Interference with DNA Polymerization : The structural components may allow it to disrupt essential processes in viral replication and cancer cell proliferation.

Case Studies

A notable case study involved the synthesis and evaluation of derivatives related to benzo[d][1,3]dioxole. These derivatives were tested for their ability to inhibit HIV replication in resistant strains, demonstrating significant antiviral efficacy . The study provided insights into structure-activity relationships (SAR), indicating that specific substitutions on the pyrimidine ring could enhance activity.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Parameter Target Compound Compound 23i () Compound 28 ()
Molecular Weight ~420 (estimated) 357.38 413.43
Key Functional Groups Fluoropyrimidine, pyrrolidine Propenyl, sulfonamide Benzimidazole, acetamide
Synthetic Yield N/A Not reported 84%
Bioactivity Clues Pyrimidine suggests kinase inhibition Sulfonamide may target carbonic anhydrases Benzimidazole linked to IDO1 inhibition

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.